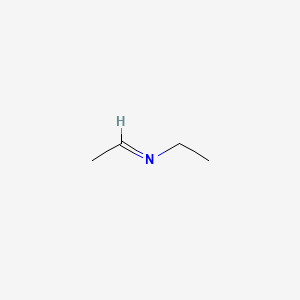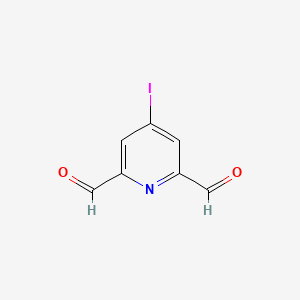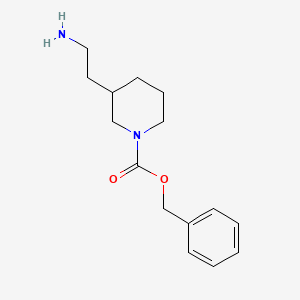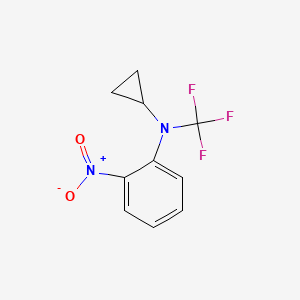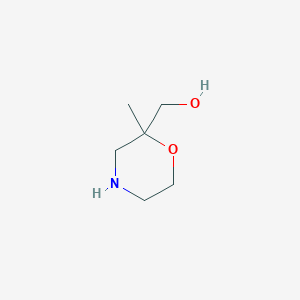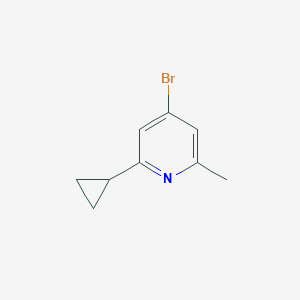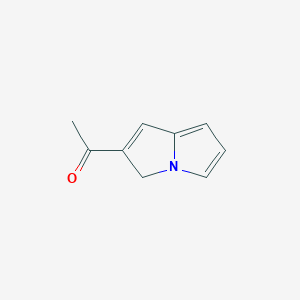
1-(3H-pyrrolizin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3H-pyrrolizin-2-yl)ethanone is an organic compound that belongs to the class of pyrrolizines Pyrrolizines are heterocyclic compounds containing a fused pyrrole and pyrazine ring
準備方法
The synthesis of 1-(3H-pyrrolizin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-diphenyl-methylene-3H-pyrrolizine with dimethyl acetylenedicarboxylate can yield a dihydrocycl-[3,2,2]azine derivative . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
化学反応の分析
1-(3H-pyrrolizin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(3H-pyrrolizin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3H-pyrrolizin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
1-(3H-pyrrolizin-2-yl)ethanone can be compared with other similar compounds within the pyrrolizine class. Some similar compounds include:
- 1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2-propen-1-one
- 1-(2,3-dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone
- 2,3-dihydro-1H-pyrrolizine-5-carboxaldehyde
These compounds share a similar core structure but differ in their substituents and functional groups, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
1-(3H-pyrrolizin-2-yl)ethanone |
InChI |
InChI=1S/C9H9NO/c1-7(11)8-5-9-3-2-4-10(9)6-8/h2-5H,6H2,1H3 |
InChIキー |
REIMZIWFDZWRPF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=CC=CN2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


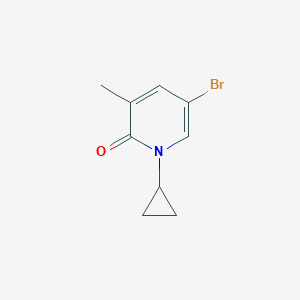
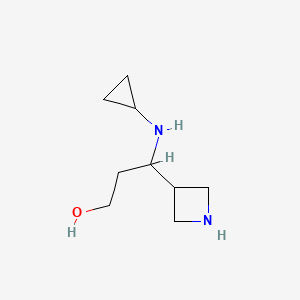
![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)
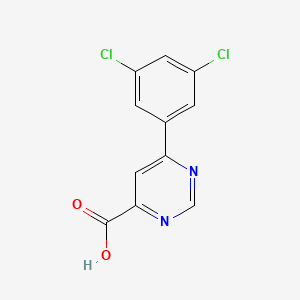
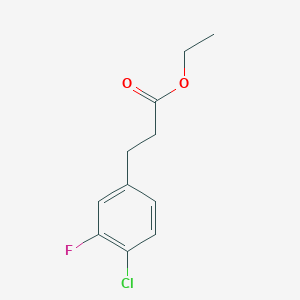
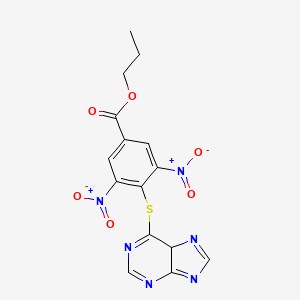
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
